p,p'-Diaminoquaterphenyl
Overview
Description
P,p’-Diaminoquaterphenyl is a chemical compound with the molecular formula C24H20N2 and a molecular weight of 336.43 . It is also known by other names such as 4,4’‘-Diamino-p-quaterphenyl and [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-4,4’‘’-diamine .
Molecular Structure Analysis
The molecular structure of p,p’-Diaminoquaterphenyl consists of 24 carbon atoms, 20 hydrogen atoms, and 2 nitrogen atoms . The exact structure is not provided in the available resources.Physical And Chemical Properties Analysis
P,p’-Diaminoquaterphenyl has a density of 1.16g/cm3 and a boiling point of 590.7ºC at 760 mmHg . Its melting point is greater than 400 °C (decomposition) . The compound has a predicted pKa value of 4.52±0.10 .Scientific Research Applications
Fluorescence Enhancement Mechanisms
Research on similar compounds such as dimidium (NH2PhP) has provided insights into fluorescence enhancement mechanisms. For NH2PhP, a key factor is the suppression of hydrogen bonding with water, which plays a dominant role in fluorescence enhancement on clay surfaces. This mechanism is thought to contribute to NH2PhP's behavior in DNA, thus offering clues about the fluorescence enhancement of related compounds like p,p'-Diaminoquaterphenyl (Ryosuke Nakazato et al., 2019).
Synthetic Applications in Organic Chemistry
p,p'-Diaminoquaterphenyl derivatives might have implications in organic synthesis. For instance, a study on the Mannich reaction of glycine derivatives with imines used similar molecular structures to synthesize alpha, beta-diamino acid derivatives. This process was highly diastereoselective and switchable, indicating potential applications for p,p'-Diaminoquaterphenyl in stereocontrolled syntheses (Xiao-xia Yan et al., 2008).
Role in Optical Devices
Research on p-Terphenyl, a compound structurally related to p,p'-Diaminoquaterphenyl, highlights its use in optical devices. The study focused on the electronic transitions of p-Terphenyl using synchrotron radiation linear dichroism spectroscopy. This research could provide a foundation for using p,p'-Diaminoquaterphenyl in similar applications, given their structural similarities (D. D. Nguyen et al., 2018).
Potential in Flame Retardancy
Flame Retardancy and Material Enhancement
The synthesis of certain phosphorus-containing flame retardants shows the potential for p,p'-Diaminoquaterphenyl in enhancing material properties, especially in epoxy resins. Research indicates that when the phosphorus content in these compounds reaches a certain level, they can significantly improve flame retardancy and maintain good material properties (De-chao Sun & Youwei Yao, 2011). This suggests that p,p'-Diaminoquaterphenyl could be used to modify materials for better fire safety without compromising other characteristics.
Safety And Hazards
properties
IUPAC Name |
4-[4-[4-(4-aminophenyl)phenyl]phenyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2/c25-23-13-9-21(10-14-23)19-5-1-17(2-6-19)18-3-7-20(8-4-18)22-11-15-24(26)16-12-22/h1-16H,25-26H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIAOTUERDUSJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60201950 | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
p,p'-Diaminoquaterphenyl | |
CAS RN |
53693-67-7 | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053693677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p,p'-Diaminoquaterphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60201950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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